molecular formula C20H24ClN3O B4963200 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine

Cat. No. B4963200
M. Wt: 357.9 g/mol
InChI Key: QTQURQGWNNWEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule antagonist of the human orexin-2 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite. The orexin-2 receptor is predominantly expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, energy balance, and reward behavior. JNJ-31020028 has been shown to selectively block the orexin-2 receptor, making it a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine selectively blocks the orexin-2 receptor, which is predominantly expressed in the central nervous system. Orexin-2 receptor activation has been shown to increase wakefulness and arousal, while orexin-1 receptor activation has been shown to promote feeding behavior. This compound does not affect the orexin-1 receptor, making it a selective antagonist of the orexin-2 receptor. By blocking the orexin-2 receptor, this compound reduces wakefulness and arousal, which may improve sleep quality and reduce drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce wakefulness and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats. Additionally, this compound has been shown to reduce drug-seeking behavior in rats.

Advantages and Limitations for Lab Experiments

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-2 receptor, which allows for the specific targeting of this receptor without affecting other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical trials. Another limitation is the potential for off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One direction is the further characterization of its effects on sleep and wakefulness in animal models. Another direction is the study of its effects on appetite and energy balance in humans. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Furthermore, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of sleep disorders, obesity, and addiction.

Synthesis Methods

The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine was first reported by researchers at Janssen Research & Development. The synthesis involves several steps, including the condensation of 2-chloronicotinic acid with 4-isopropylaniline to form the corresponding amide, which is then reduced to the amine using lithium aluminum hydride. The amine is then reacted with 3-piperidinone to form the final product, this compound.

Scientific Research Applications

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to improve sleep quality and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of addiction.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-14(2)15-5-7-17(8-6-15)23-18-4-3-11-24(13-18)20(25)16-9-10-22-19(21)12-16/h5-10,12,14,18,23H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQURQGWNNWEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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